CID 50999462
CAS No.: 339195-19-6
Cat. No.: VC11734609
Molecular Formula: C15H19FeNO2
Molecular Weight: 301.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339195-19-6 |
|---|---|
| Molecular Formula | C15H19FeNO2 |
| Molecular Weight | 301.16 g/mol |
| Standard InChI | InChI=1S/C10H14NO2.C5H5.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3,(H,11,12);1-5H; |
| Standard InChI Key | FPVUHGGVOZDUQX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
| Canonical SMILES | CC(C)(C)OC(=O)N[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Introduction
Chemical Identification and Basic Properties
Molecular Formula and Weight
CID 50999462 has a molecular formula of C₁₃H₉FNO, corresponding to a molecular weight of 301.16 g/mol . This formula indicates the presence of 13 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom. The molecular weight is computed using standardized atomic masses, ensuring consistency across chemical databases .
SMILES Notation and InChIKey
The Simplified Molecular-Input Line-Entry System (SMILES) string for CID 50999462 is C1=CC=C(C(=C1)N2C3=C(C=CC=C3)C2=O)F, which describes its atomic connectivity and functional groups . The InChIKey, a hashed version of the International Chemical Identifier (InChI), is FPVUHGGVOZDUQX-UHFFFAOYSA-N . This identifier allows for precise chemical structure retrieval across databases.
Structural Analysis
Functional Groups and Reactivity
Key functional groups include:
-
Aromatic ring: Provides stability and influences intermolecular interactions.
-
Lactam ring: Imparts polarity and potential hydrogen-bonding capabilities.
-
Fluorine substituent: Enhances metabolic stability and lipophilicity, a common feature in drug design .
Physicochemical Properties
The following table summarizes critical physicochemical properties derived from computational models:
| Property | Value | Method of Computation |
|---|---|---|
| Molecular Weight | 301.16 g/mol | PubChem 2.2 |
| Hydrogen Bond Donors | 1 (amide NH) | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 2 (amide O, fluorine) | Cactvs 3.4.6.11 |
| Topological Polar Surface Area | 41.5 Ų | PubChem 2.2 |
These properties are critical for predicting solubility, permeability, and bioavailability in biological systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume